1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
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Overview
Description
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The compound is often used in various scientific and industrial applications due to its versatile nature.
Mechanism of Action
Target of Action
Similar compounds, such as long-chain imidazolium-based ionic liquids, have been evaluated as antimicrobials against a wide range of bacteria and fungi .
Mode of Action
It’s known that imidazolium-based ionic liquids can interact with proteins, inducing changes in their secondary structure . The docking studies suggest that these compounds exhibit a high binding affinity to proteins, with hydrogen bonding, hydrophobic, and electrostatic interactions playing a major role .
Biochemical Pathways
The interaction of similar compounds with proteins could potentially affect various biochemical pathways, depending on the specific proteins they interact with .
Result of Action
Similar compounds have demonstrated significant antibacterial and antifungal activity . The changes induced in protein structure could potentially lead to a variety of downstream effects, depending on the specific proteins and cells involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate. For instance, the risk of environmental pollution by ionic liquids is minimal due to their nonvolatile characteristics. In large-scale industrial applications, they may be released into the aquatic environment through accidental spills or via effluents .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can aggregate in both polar and nonpolar solvents, forming clusters in solutions . This aggregation behavior could potentially influence its interactions with various biomolecules.
Molecular Mechanism
It is known that this compound can form clusters in solutions, which could potentially interact with various biomolecules . The exact nature of these interactions and how they lead to changes in gene expression or enzyme activity is still unclear.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 1-methylimidazole with 1-bromododecane to form 1-dodecyl-3-methylimidazolium bromide. This intermediate is then subjected to anion exchange with a nitrate salt, such as sodium nitrate, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction environments are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its ability to dissolve a wide range of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in processes such as electroplating, extraction, and as a lubricant
Comparison with Similar Compounds
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1-dodecyl-3-methylimidazolium sulfate
- 1-dodecyl-3-methylimidazolium acetate
Uniqueness
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is unique due to its specific anion (nitrate), which imparts distinct properties such as enhanced solubility and reactivity in certain reactions. Compared to its chloride, sulfate, and acetate counterparts, the nitrate form may offer advantages in specific applications, such as increased catalytic activity or improved antimicrobial properties .
Properties
CAS No. |
799246-93-8 |
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Molecular Formula |
C16H31N3O3 |
Molecular Weight |
313.44 g/mol |
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;nitrate |
InChI |
InChI=1S/C16H31N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-16H,3-13H2,1-2H3;/q+1;-1 |
InChI Key |
HTVLPUUYTJEEEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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